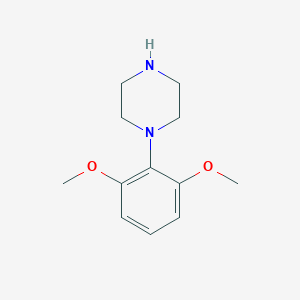

1-(2,6-Dimethoxyphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,6-Dimethoxyphenyl)piperazine is an organic compound with the molecular formula C12H18N2O2. It is a white crystalline solid that is soluble in both water and organic solvents. This compound is known for its stability and thermal resistance, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amines.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Acts as a fluorescent probe due to its fluorescence properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active drugs.

Industry: Utilized in the production of dyes, sensors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)piperazine involves its interaction with various molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This property makes it a potential candidate for the development of CNS drugs .

Comparison with Similar Compounds

Similar Compounds

- 1-(2,4-Dimethoxyphenyl)piperazine

- 1-(3,4-Dimethoxyphenyl)piperazine

- 1-(2,5-Dimethoxyphenyl)piperazine

Uniqueness

1-(2,6-Dimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its stability and fluorescence make it particularly valuable in applications where these properties are essential .

Biological Activity

1-(2,6-Dimethoxyphenyl)piperazine, a compound belonging to the piperazine family, exhibits notable biological activity that makes it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups on the aromatic ring and a piperazine ring. Its chemical formula is C12H17N2O2, indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms. The methoxy groups enhance its reactivity and solubility, making it suitable for various chemical reactions and biological assays .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin receptors. Its structural similarity to known serotonin receptor antagonists suggests that it may modulate serotonin signaling pathways. This mechanism is critical for its potential therapeutic applications in treating psychiatric disorders and other conditions influenced by serotonin levels .

Biological Activity Overview

The biological activities associated with this compound include:

- Antidepressant Effects : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonin receptors.

- Antiparasitic Activity : Research has shown that derivatives of piperazine compounds can possess significant antiparasitic properties. For example, analogs with similar structures have demonstrated efficacy against Plasmodium species in vitro .

- Cytotoxicity : Some studies suggest that modifications to the piperazine structure can lead to varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in oncology .

Antidepressant Activity

A study published in Frontiers in Pharmacology explored the structure-activity relationship (SAR) of piperazine derivatives. It was found that compounds with methoxy substitutions exhibited enhanced binding affinity to serotonin receptors compared to their unsubstituted counterparts. This finding supports the hypothesis that this compound could be a candidate for further development as an antidepressant .

Antiparasitic Efficacy

Research focusing on piperazine derivatives has revealed promising results in combating malaria. A specific analog demonstrated an EC50 value of 4.7 nM against Plasmodium berghei, highlighting the potential for this compound or its derivatives to be effective in antiparasitic therapies .

Data Table: Biological Activities of this compound Derivatives

Properties

IUPAC Name |

1-(2,6-dimethoxyphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-10-4-3-5-11(16-2)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUAGRXHOINATG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427442 |

Source

|

| Record name | 1-(2,6-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148583-59-9 |

Source

|

| Record name | 1-(2,6-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.